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Edaravone IV in ALS: Clinical Application & Protocol

Mechanism of Action The exact therapeutic mechanism of edaravone in ALS is not fully elucidated. It is a
free radical scavenger thought to mitigate oxidative stress, which is implicated in the pathogenesis of motor
neuron injury [1] [2]. By reducing oxidative damage, edaravone may protect neurons and slow the

progression of physical functional decline.

Indication and Patient Selection Edaravone is indicated for the treatment of ALS. Clinical trial data
supporting its efficacy were derived from a specific patient subgroup. Key inclusion criteria from the pivotal
Phase 3 trial (MCI-186-19) were [1]:

¢ Definite or Probable ALS (by EI Escorial criteria).

¢ Disease Duration: <2 years from symptom onset.

¢ Independent Living: Patients were living independently (grade 1 or 2 on a functional scale).

¢ Respiratory Function: Forced Vital Capacity (FVC) =80% at baseline.

¢ Functional Status: A score of at least 2 on all items of the ALS Functional Rating Scale-Revised
(ALSFRS-R).

¢ Disease Progression: Patients exhibited an intermediate rate of disease progression, defined as a
change in ALSFRS-R score of -1 to -4 points during a 12-week pre-treatment observation period.
Efficacy has not been demonstrated in patients outside this defined population [1].
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Detailed Intravenous Infusion Protocol

The table below summarizes the standardized dosing regimen for edaravone injection as per the official

prescribing information [2].

Table: Edaravone Intravenous Dosing Schedule

Parameter Specification

Dosage 60 mg per infusion [2]

Route Intravenous infusion only [2]

Infusion Duration 60 minutes [2]

Infusion Rate Approximately 1 mg/minute (or 1.67 mL/minute for the 60 mg/100 mL
vial) [2]

Initial Treatment Cycle Daily dosing for 14 consecutive days, followed by a 14-day drug-free
period [2]

Subsequent Treatment Daily dosing for 10 days within a 14-day period, followed by a 14-day

Cycles drug-free period [2]

Preparation and Administration

¢ Vial Configurations: Edaravone injection is supplied as a clear, colorless solution in single-dose
vials, either 30 mg/100 mL or 60 mg/100 mL [2].
e Dose Preparation: For a 60 mg dose:
o If using the 30 mg/100 mL vials: administer two consecutive vials.
o Inspect the solution visually for particulate matter and discoloration before administration. Do
not use if present [2].
e Administration Set-Up: The vial can be inverted for use with a medical infusion set. A vented
intravenous set should be inserted through the vial's septum [2].
e Drug Compatibility: Other medications should not be injected into the vial or mixed with edaravone
injection [2].

Monitoring and Safety
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¢ Hypersensitivity Reactions: Serious reactions, including anaphylaxis (urticaria, decreased blood
pressure, dyspnea), and skin reactions like erythema multiforme have been reported in post-
marketing surveillance. Monitor patients closely during and after infusion. Discontinue the infusion
immediately at the first sign of a reaction and provide appropriate medical care [2].

¢ Sulfite Content: The formulation contains sodium bisulfite, which can cause allergic-type reactions,
including anaphylactic symptoms and asthmatic episodes in susceptible individuals [1] [2].

e Common Adverse Reactions: The most common adverse reactions (occurring in 210% of patients
and more frequently than placebo) are contusion (15%), gait disturbance (13%), and headache
(10%) [2].

Efficacy and Survival Evidence

Clinical data demonstrate that edaravone can slow functional decline and may be associated with a survival

benefit.

Table: Efficacy Outcomes from Clinical and Real-World Studies

Study Type Functional Outcome Survival Outcome Source | Context

Pivotal RCT ALSFRS-R decline: -5.01 with  Not assessed (limited study Patients meeting
(MCI-186- edaravone vs. -7.50 with duration) [3] specific inclusion
19) placebo over 24 weeks criteria [1]
(difference: 2.49 points;
p=0.0013) [1]

Real-World N/A Median OS: 29.5 months Retrospective claims

Evidence with edaravone vs. 23.5 analysis; most patients
months without (HR: 0.73; also on riluzole [3]
p=0.005) [3]

Natural N/A RMST: 29.3 months with Matched analysis from

History edaravone vs. 26.5 months  a clinic-based registry

Study with riluzole only (difference:  [4]

2.8 months; p<0.03) [4]

The following workflow diagram illustrates the key stages of implementing an edaravone IV protocol in a

clinical trial setting.
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Research Considerations and Future Directions

e Combination Therapy: In clinical practice and real-world studies, edaravone is frequently used in
combination with riluzole, the other approved disease-modifying therapy for ALS [3]. One real-world
analysis noted that 65.4% of patients in both the edaravone and control groups had a history of
riluzole prescription [3].

¢ Novel Formulations: An oral suspension of edaravone (RADICAVA ORS) has been approved. A
Phase 3b study (MT-1186-A02) concluded that a once-daily oral dosing regimen did not show
statistical superiority to the approved IV-mimicking "On/Off" oral regimen and had equivalent safety,
reinforcing the appropriateness of the established cyclic protocol [5] [6].

¢ Limitations of Evidence: Much of the survival data comes from real-world evidence and post-hoc
analyses. The authors of these studies consistently note that these findings, while promising, require
confirmation from adequately powered, prospective randomized controlled trials (RCTs) dedicated to
assessing survival [3] [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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